Dovitinib Dilactic Acid: A Technical Guide to its Signaling Pathway Inhibition
Dovitinib Dilactic Acid: A Technical Guide to its Signaling Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dovitinib, as its dilactic acid salt, is a potent, orally active, multi-targeted tyrosine kinase inhibitor (TKI) that has garnered significant interest in oncology research.[1][2] This small molecule inhibitor effectively targets a range of receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis.[3][4] This technical guide provides an in-depth overview of Dovitinib's mechanism of action, focusing on the signaling pathways it inhibits. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the affected signaling cascades to serve as a comprehensive resource for researchers in the field.
Mechanism of Action
Dovitinib functions as an ATP-competitive inhibitor, targeting the kinase activity of several RTK families.[5] Its primary targets include Fibroblast Growth Factor Receptors (FGFR1, 2, and 3), Vascular Endothelial Growth Factor Receptors (VEGFR1, 2, and 3), and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[6][7] Additionally, it exhibits potent inhibitory activity against other class III RTKs such as FMS-like tyrosine kinase 3 (FLT3) and c-Kit.[1] By blocking the autophosphorylation of these receptors, Dovitinib effectively abrogates downstream signaling cascades crucial for cell proliferation, survival, and angiogenesis.[6][8]
Quantitative Inhibition Data
The inhibitory potency of Dovitinib against various kinases has been quantified through numerous in vitro studies. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's efficacy against specific targets.
| Kinase Target | IC50 (nM) | Reference(s) |
| FLT3 | 1 | [1] |
| c-Kit | 2 | [1] |
| FGFR1 | 8 | [1] |
| FGFR3 | 9 | [1] |
| VEGFR1 | 10 | [1] |
| VEGFR2 | 13 | [1] |
| VEGFR3 | 8 | [1] |
| PDGFRβ | 27, 210 | [1] |
| CSF-1R | 36 | [1] |
Signaling Pathway Inhibition
Dovitinib's therapeutic potential stems from its ability to concurrently inhibit multiple critical signaling pathways that are often dysregulated in cancer.
FGFR Signaling Pathway
The FGF/FGFR signaling axis plays a pivotal role in cell proliferation, differentiation, migration, and angiogenesis.[4] Upon ligand binding, FGFRs dimerize and autophosphorylate, creating docking sites for downstream signaling molecules. This leads to the activation of major pathways including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which promote cell growth and survival.[3][4][9] Dovitinib's inhibition of FGFR blocks these downstream effects.[9][10]
VEGFR Signaling Pathway
VEGF and its receptors are central regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2] Binding of VEGF to VEGFRs, primarily VEGFR2, triggers receptor dimerization and autophosphorylation, initiating downstream signaling through pathways like PI3K-AKT and RAS-MAPK.[11] This leads to endothelial cell proliferation, migration, and survival, ultimately promoting neovascularization. Dovitinib's blockade of VEGFRs disrupts these pro-angiogenic signals.[10]
PDGFR Signaling Pathway
The PDGFR signaling pathway is involved in various cellular processes, including cell growth, proliferation, and migration.[12] Dysregulation of this pathway has been implicated in the pathogenesis of several cancers. Similar to other RTKs, ligand-induced dimerization and autophosphorylation of PDGFRs activate downstream effectors such as the PI3K-AKT and MAPK pathways.[3] Dovitinib's inhibition of PDGFRβ contributes to its overall anti-tumor activity.[12]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of Dovitinib. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Kinase Inhibition Assay
This assay determines the IC50 of Dovitinib against purified kinase domains.
Materials:
-
Purified recombinant kinase domains (e.g., FGFR1, VEGFR2)
-
Biotinylated peptide substrate
-
ATP
-
Dovitinib dilactic acid
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Streptavidin-coated plates
-
Europium-labeled anti-phosphotyrosine antibody
-
Time-Resolved Fluorescence (TRF) reader
Procedure:
-
Prepare serial dilutions of Dovitinib in assay buffer.
-
In a microplate, add the kinase, peptide substrate, and Dovitinib solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add the Europium-labeled anti-phosphotyrosine antibody and incubate.
-
Wash the plate and add enhancement solution.
-
Read the time-resolved fluorescence signal.
-
Calculate the percent inhibition for each Dovitinib concentration and determine the IC50 value using non-linear regression analysis.[13]
Cell Viability Assay (MTT Assay)
This assay measures the effect of Dovitinib on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Dovitinib dilactic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Dovitinib and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[14]
Western Blot Analysis of Downstream Signaling
This technique is used to assess the phosphorylation status of key proteins in the signaling pathways inhibited by Dovitinib.
Materials:
-
Cancer cell lines
-
Dovitinib dilactic acid
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR, anti-p-ERK, anti-p-AKT, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Dovitinib for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the effect of Dovitinib on protein phosphorylation.[3][11]
Clinical and Preclinical Efficacy
Dovitinib has been evaluated in numerous preclinical models and clinical trials across a range of cancer types.
Preclinical Studies
In preclinical models, Dovitinib has demonstrated potent anti-tumor activity. For instance, in xenograft models of breast cancer with FGFR1 amplification, Dovitinib inhibited tumor growth.[15][16] In colorectal cancer cell lines, its effectiveness was observed to be influenced by the mutational status of KRAS and BRAF.[3] Studies in melanoma and gastric cancer models have also shown promising results, particularly in combination with other therapeutic agents.[9][12]
Clinical Trials
Dovitinib has been investigated in clinical trials for various solid and hematological malignancies, including renal cell carcinoma, breast cancer, urothelial carcinoma, and melanoma.[6][15][17][18] While it has shown some clinical benefit, such as stable disease in a subset of patients, its efficacy as a monotherapy has been modest in some settings.[6][18] For example, in a phase 2 study in patients with advanced squamous non-small cell lung cancer with FGFR1 amplification, the overall response rate was 11.5%.[19] The most common adverse events reported in clinical trials include diarrhea, fatigue, and nausea.[6]
Conclusion
Dovitinib dilactic acid is a multi-targeted tyrosine kinase inhibitor with a well-defined mechanism of action against key signaling pathways involved in cancer progression. Its ability to simultaneously inhibit FGFR, VEGFR, and PDGFR signaling provides a strong rationale for its investigation as an anti-cancer agent. The quantitative data and experimental protocols outlined in this guide offer a valuable resource for researchers working to further elucidate the therapeutic potential of Dovitinib and develop novel treatment strategies. Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to Dovitinib therapy and exploring its efficacy in combination with other targeted agents or immunotherapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
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- 4. Dovitinib dilactic acid reduces tumor growth and tumor-induced bone changes in an experimental breast cancer bone growth model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The N550K/H Mutations in FGFR2 Confer Differential Resistance to PD173074, Dovitinib, and Ponatinib ATP-Competitive Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. reference.medscape.com [reference.medscape.com]
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- 9. tandfonline.com [tandfonline.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The Broad Spectrum Receptor Tyrosine Kinase Inhibitor Dovitinib Suppresses Growth of BRAF Mutant Melanoma Cells in Combination with Other Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dovitinib | RTK Inhibitor | TargetMol [targetmol.com]
- 14. Targeted FGFR/VEGFR/PDGFR inhibition with dovitinib enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Targeting FGFR with dovitinib (TKI258): preclinical and clinical data in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase II Study of Dovitinib in Patients with Castration-Resistant Prostate Cancer (KCSG-GU11-05) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phase 2 trial of dovitinib in patients with progressive FGFR3-mutated or FGFR3 wild-type advanced urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy and safety of dovitinib in pretreated patients with advanced squamous non-small cell lung cancer with FGFR1 amplification: A single-arm, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
